molecular formula C3H9BrN2O2 B097326 2,3-Diaminopropanoic acid hydrobromide CAS No. 18635-45-5

2,3-Diaminopropanoic acid hydrobromide

Cat. No.: B097326
CAS No.: 18635-45-5
M. Wt: 185.02 g/mol
InChI Key: IZNPALADKWAZMW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Diaminopropanoic acid hydrobromide can be synthesized through the reaction of 2,3-diaminopropanoic acid with hydrobromic acid. The process typically involves dissolving 2,3-diaminopropanoic acid in an aqueous solution of hydrobromic acid, followed by crystallization to obtain the hydrobromide salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above, but with optimized conditions for higher yield and purity. The process may include additional purification steps such as recrystallization and filtration to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Diaminopropanoic acid hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2,3-diaminopropanoic acid hydrobromide involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to active sites, thereby blocking substrate access. It also participates in biosynthetic pathways, where it is converted into other biologically active molecules .

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminobutyric acid: Another non-proteinogenic amino acid with similar properties.

    3,4-Diaminobenzoic acid: Contains two amino groups and a carboxylic acid group but with a benzene ring.

    2,3-Diaminopropionic acid: The parent compound without the hydrobromide salt.

Uniqueness

2,3-Diaminopropanoic acid hydrobromide is unique due to its hydrobromide salt form, which enhances its solubility and stability compared to its parent compound. This makes it more suitable for certain applications, particularly in aqueous environments .

Properties

IUPAC Name

2,3-diaminopropanoic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2.BrH/c4-1-2(5)3(6)7;/h2H,1,4-5H2,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNPALADKWAZMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30940066
Record name 3-Aminoalanine--hydrogen bromide (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18635-45-5
Record name Alanine, 3-amino-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18635-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Diaminopropionic acid hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018635455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminoalanine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-diaminopropionic acid hydrobromide
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